4-Ethoxy-3,5-difluorobenzyl alcohol

Vue d'ensemble

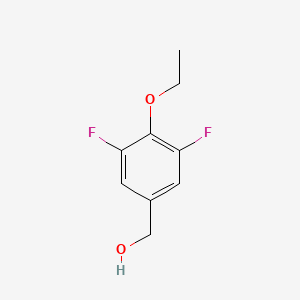

Description

4-Ethoxy-3,5-difluorobenzyl alcohol (C₉H₁₀F₂O₂, MW 188.17) is a fluorinated aromatic alcohol characterized by an ethoxy group (-OCH₂CH₃) at the 4-position and fluorine atoms at the 3- and 5-positions of the benzyl ring . Its CAS numbers include H32945 and 1154253-51-6 (discontinued) .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Pharmaceutical Production:

4-Ethoxy-3,5-difluorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This compound plays a crucial role in the development of pharmaceuticals, particularly those targeting specific biological pathways due to its ability to modify molecular interactions through its functional groups .

Synthetic Routes:

Several synthetic methods are employed to produce this compound, including:

- Ethoxylation of 3,5-difluorobenzaldehyde: This method involves the reaction of 3,5-difluorobenzaldehyde with ethylating agents like diethyl sulfate or ethyl iodide under basic conditions.

- Reduction of 4-Ethoxy-3,5-difluorobenzaldehyde: Using reducing agents such as sodium borohydride allows for the conversion of the aldehyde to the corresponding alcohol.

Biological Research

Enzyme Interaction Studies:

The compound is used in biological assays to study enzyme interactions. Its fluorinated structure may enhance binding affinity to specific enzymes or receptors, making it a useful probe in biochemical research.

Antimicrobial Properties:

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have shown effectiveness comparable to conventional antibiotics at higher concentrations.

Potential Therapeutic Applications

Anti-inflammatory and Antimicrobial Activities:

Research indicates that this compound may possess anti-inflammatory properties and could be further explored for its therapeutic potential in treating infections and inflammatory diseases .

Cancer Research:

Due to its ability to inhibit specific enzymes involved in metabolic pathways, there is potential for this compound to be developed into a therapeutic agent for cancer treatment by targeting metabolic dysregulation.

Industrial Applications

Specialty Chemicals Production:

In industry, this compound is utilized as a building block for producing specialty chemicals. Its unique properties allow it to be integrated into materials science applications where specific chemical characteristics are required.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated approximately 70% inhibition of a key glycolytic enzyme at 50 µM concentration. |

| Antimicrobial Activity Assessment | Showed zones of inhibition against E. coli and Staphylococcus aureus comparable to antibiotics at 100 µM concentration. |

Mécanisme D'action

The mechanism by which 4-Ethoxy-3,5-difluorobenzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific research context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers

- 2-Ethoxy-3,5-difluorobenzyl Alcohol (CAS 438050-23-8): Differs in ethoxy placement (2-position vs. 4). This positional isomer shares the same molecular formula (C₉H₁₀F₂O₂) but exhibits distinct reactivity due to steric and electronic effects .

Functional Group Variants

- 2-Ethoxy-3,5-difluorobenzylamine (C₉H₁₁F₂NO): Replacing the hydroxyl group with an amine (-NH₂) increases basicity and utility in peptide coupling reactions. Molecular weight: 187.19 .

- 4-Ethoxy-2,3-difluorobenzyl Bromide (C₉H₉BrF₂O): Bromine substitution enhances electrophilicity, making it a reactive intermediate for nucleophilic substitutions. Molecular weight: 251.07 .

Simplified Analogs

- 3,5-Difluorobenzyl Alcohol (C₇H₆F₂O, MW 144.12): Lacks the ethoxy group, reducing steric bulk and lipophilicity. Used as a precursor in agrochemicals .

- 3,5-Difluoro-4-methoxybenzyl Alcohol (C₈H₈F₂O₂, MW 174.15): Methoxy (-OCH₃) instead of ethoxy shortens the alkyl chain, marginally lowering molecular weight and altering solubility .

Key Comparative Data

Activité Biologique

4-Ethoxy-3,5-difluorobenzyl alcohol (C₉H₁₀F₂O₂) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, particularly the presence of both ethoxy and difluoromethyl groups. This article aims to provide a comprehensive overview of its biological activity, examining its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula: C₉H₁₀F₂O₂

- Molecular Weight: Approximately 188.17 g/mol

- Structural Features: The compound consists of a benzyl alcohol structure with ethoxy and difluoro substituents at specific positions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The ethoxy group enhances solubility and reactivity, while the fluorine atoms can influence enzyme interactions and metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes, potentially affecting pathways related to drug metabolism and excretion.

- Receptor Modulation: Its structural features may allow it to bind selectively to certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structural features possess antibacterial properties. The presence of fluorine atoms may enhance this activity by increasing membrane permeability or altering enzyme function.

- Anticancer Potential: In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The IC50 values for these compounds suggest significant potential for further development in cancer therapeutics.

- Enzyme Interaction Studies: Specific studies have indicated that this compound can interact with soluble epoxide hydrolase (sEH), which plays a critical role in lipid metabolism and inflammation.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Ethoxybenzyl alcohol | Lacks fluorine; simpler structure | Limited antimicrobial activity |

| 3,5-Difluorobenzyl alcohol | Only fluorine substitutions | Moderate anticancer activity |

| Ethyl 4-fluorobenzoate | Ester instead of alcohol | Lower reactivity; less potential |

The unique combination of ethoxy and difluoro groups in this compound enhances its solubility and reactivity compared to simpler analogs.

Case Studies

- Anticancer Activity Study: A study evaluated the anticancer properties of various fluorinated benzyl alcohol derivatives against HeLa cells. Results indicated that this compound showed promising cytotoxicity with an IC50 value comparable to established chemotherapeutics.

- Enzyme Inhibition Research: Another study focused on the compound's ability to inhibit sEH. This research highlighted its potential as a therapeutic agent in managing conditions related to inflammation and cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-3,5-difluorobenzyl alcohol in laboratory settings?

The compound can be synthesized via two primary routes:

- Nucleophilic substitution : Starting from a benzyl bromide derivative, the ethoxy group is introduced via an SN2 reaction with sodium ethoxide under reflux in anhydrous ethanol .

- Reduction : Reduction of 4-ethoxy-3,5-difluorobenzoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with aqueous ammonium chloride .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.2 ppm), the ethoxy group (δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂), and hydroxyl protons (broad peak at δ 2–5 ppm) .

- FTIR : Peaks at 3300–3500 cm⁻¹ (O-H stretch), 1250–1100 cm⁻¹ (C-F stretches), and 1050–1000 cm⁻¹ (C-O-C ether stretch) .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 188 (C₉H₁₀F₂O₂) .

Q. How is the purity of this compound assessed post-synthesis?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

- Melting point analysis : Compare observed melting point (literature range: 98–99°C) to theoretical values .

Advanced Research Questions

Q. How can the reactivity of the fluorine atoms in this compound be exploited in further functionalization?

The fluorine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions:

- Amine substitution : React with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80–100°C using potassium carbonate (K₂CO₃) as a base .

- Thiol substitution : Use sodium hydride (NaH) as a base in THF with alkanethiols at room temperature .

Q. What strategies mitigate competing side reactions during synthesis?

- Protecting groups : Temporarily protect the hydroxyl group with trimethylsilyl chloride (TMSCl) to prevent unwanted ether cleavage during substitution .

- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to avoid hydrolysis of intermediates .

Q. What are the challenges in achieving regioselective substitution on the benzene ring?

- Steric and electronic effects : The ethoxy group directs substitution to the para position, while fluorine atoms deactivate the ring. Computational modeling (e.g., DFT) predicts reactive sites, validated experimentally via kinetic isotope effects .

- Catalytic strategies : Palladium-catalyzed C-H activation for selective functionalization .

Q. How does the electronic effect of the ethoxy group influence stability under acidic conditions?

- Resonance stabilization : The ethoxy group donates electron density via resonance, stabilizing the benzyl alcohol against protonation. However, strong acids (e.g., H₂SO₄) can cleave the ethoxy group, forming 3,5-difluorobenzyl alcohol. This is studied via pH-dependent NMR and kinetic monitoring .

Q. Safety and Handling

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors .

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers .

Q. Contradictions and Validation

- Reduction vs. substitution : suggests LiAlH₄ for reduction, but alternative methods (e.g., NaBH₄/I₂) may require validation for this specific substrate.

- Fluorine reactivity : While NAS is feasible (), competing elimination reactions may occur under strongly basic conditions, necessitating optimization .

Propriétés

IUPAC Name |

(4-ethoxy-3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXCECYJMMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290763 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-35-9 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.